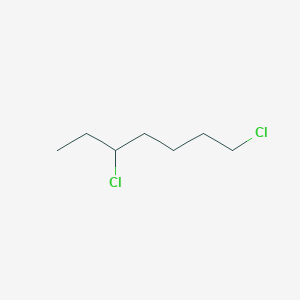
2,2-Ditert-butylpiperazine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(tert-butoxycarbonyl)piperazine is a chemical compound used primarily as a protecting group in organic synthesis. It is a derivative of piperazine, where the nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This compound is valuable in various chemical reactions due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-butoxycarbonyl)piperazine can be synthesized through the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-Bis(tert-butoxycarbonyl)piperazine follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)piperazine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected nitrogen atoms are involved.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used reagents for deprotection reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions involving 1,4-Bis(tert-butoxycarbonyl)piperazine.
Major Products Formed
Applications De Recherche Scientifique
1,4-Bis(tert-butoxycarbonyl)piperazine has several applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 1,4-Bis(tert-butoxycarbonyl)piperazine involves the protection of amine groups. The Boc groups prevent unwanted reactions at the nitrogen atoms during chemical synthesis. The protection is achieved through the formation of stable carbamate linkages, which can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-piperazine: Similar to 1,4-Bis(tert-butoxycarbonyl)piperazine but with only one Boc group.
4-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative with different substitution patterns.
1,4-Di-Boc-piperazine-2-carboxylic acid: A closely related compound with an additional carboxylic acid group.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)piperazine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the development of diverse chemical entities .
Propriétés
Formule moléculaire |
C14H24N2O4-2 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
2,2-ditert-butylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-12(2,3)14(13(4,5)6)9-15(10(17)18)7-8-16(14)11(19)20/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2 |
Clé InChI |
WNYSTGOIAOPTJZ-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1(CN(CCN1C(=O)[O-])C(=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


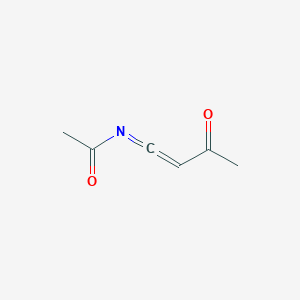

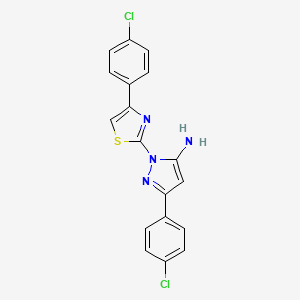
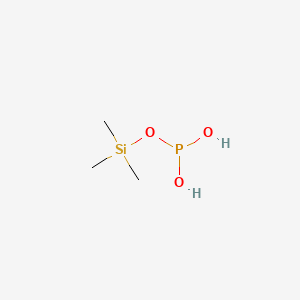
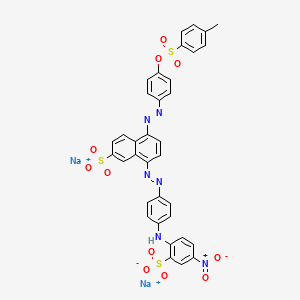

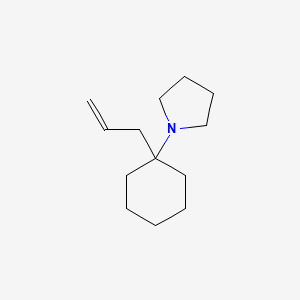
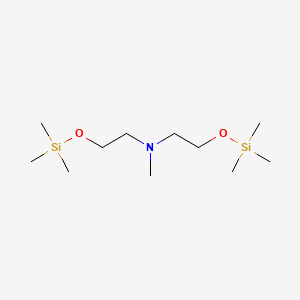
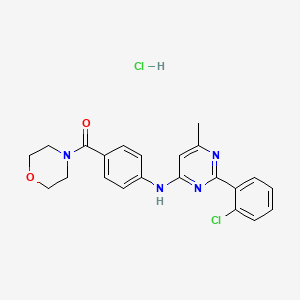


![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
